molecular formula C8H12O B14661114 3-Butylcyclobut-2-en-1-one CAS No. 38425-48-8

3-Butylcyclobut-2-en-1-one

Cat. No.: B14661114
CAS No.: 38425-48-8
M. Wt: 124.18 g/mol
InChI Key: NAUNYCCKSCFGOF-UHFFFAOYSA-N
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Description

3-Butylcyclobut-2-en-1-one is an organic compound with the molecular formula C8H12O It features a cyclobutene ring substituted with a butyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobut-2-en-1-one can be achieved through several methods. One common approach involves the cyclobutenylation of suitable precursors under mild conditions. For instance, a transition-metal-free strategy can be employed, where a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles is used . This method leverages density functional theory calculations to suggest a Boc-group transfer mechanism.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of cyclobutane synthesis can be applied. Industrial synthesis often involves the use of cyclopropyl and cyclobutyltrifluoroborates in Suzuki-Miyaura coupling reactions with aryl chlorides to yield substituted cyclobutanes .

Chemical Reactions Analysis

Types of Reactions: 3-Butylcyclobut-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the cyclobutene ring and the ketone functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ketone group to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the butyl group or the cyclobutene ring, depending on the reaction conditions and reagents used.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions employed.

Scientific Research Applications

3-Butylcyclobut-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butylcyclobut-2-en-1-one is primarily related to its chemical reactivity. The compound can participate in various chemical reactions due to the presence of the cyclobutene ring and the ketone functional group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry.

Comparison with Similar Compounds

    Cyclobutanone: A simpler analog with a cyclobutane ring and a ketone group.

    Cyclobutene: Lacks the ketone functional group but shares the cyclobutene ring structure.

    Butylcyclobutane: Similar in structure but lacks the double bond and ketone group.

Uniqueness: 3-Butylcyclobut-2-en-1-one is unique due to the combination of the butyl group, cyclobutene ring, and ketone functional group.

Properties

CAS No.

38425-48-8

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-butylcyclobut-2-en-1-one

InChI

InChI=1S/C8H12O/c1-2-3-4-7-5-8(9)6-7/h5H,2-4,6H2,1H3

InChI Key

NAUNYCCKSCFGOF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)C1

Origin of Product

United States

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